Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate
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Overview
Description
Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and an ethyl acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate can be compared with other similar compounds such as:
Ethyl 3-(furan-2-yl)propanoate: Lacks the dichlorophenyl group, resulting in different biological activities.
3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H12Cl2O3 |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-19-15(18)8-5-11-4-7-14(20-11)12-6-3-10(16)9-13(12)17/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
LTQYSJYADBBCMK-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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